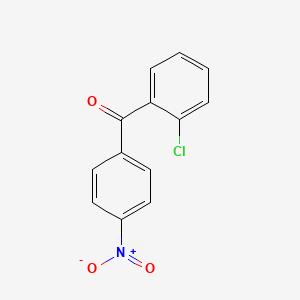
2-Chloro-4'-nitrobenzophenone
Übersicht
Beschreibung
2-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It has a molecular weight of 261.66 g/mol . The IUPAC name for this compound is (2-chlorophenyl)- (4-nitrophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-nitrobenzophenone consists of a benzene ring with a nitro group at the 4’ position and a chlorine atom at the 2 position . The InChI code for this compound is 1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H .Physical And Chemical Properties Analysis
2-Chloro-4’-nitrobenzophenone is a light yellow solid . It has a molecular weight of 261.66 g/mol and a complexity of 321 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- Reduction Mechanism in Aqueous Medium: The electrochemical reduction of nitrobenzophenone derivatives, including 4-nitrobenzophenone which is structurally related to 2-Chloro-4'-nitrobenzophenone, has been studied in aqueous media. This research provides insights into the reduction mechanisms, involving steps like dehydration to nitroso compounds and further reduction to hydroxylamino forms. Such studies are crucial for understanding the behavior of these compounds in different pH environments and their potential applications in electrochemistry (Laviron, Meunier‐Prest, & Lacasse, 1994).
Crystal Growth and Characterization
- Growth Using Bridgman Technique: The growth of crystals like 4-chloro-3-nitrobenzophenone, closely related to this compound, using the Bridgman technique has been explored. These studies involve the examination of crystalline perfection and analysis of their fluorescence spectra, which is important for applications in materials science and optoelectronics (Aravinth, Babu, & Ramasamy, 2014).
Molecular Structure and Spectroscopic Assessment
- Vibrational and Electronic Properties: The vibrational and electronic properties of compounds like 2-chloro-5-nitrobenzophenone have been studied, offering insights into their molecular structure, charge density distribution, and chemical reactivity. Such studies are vital for understanding the properties of these compounds for potential use in various scientific applications, including nonlinear optics and molecular docking (Arulaabaranam, Muthu, Mani, & Irfan, 2022).
Zukünftige Richtungen
The future directions for 2-Chloro-4’-nitrobenzophenone could involve further exploration of its potential therapeutic effects. For instance, 2-chloro-4-nitrobenzoic acid, a related compound, is being studied as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-4’-nitrobenzophenone are bacterial proteins involved in cell division, such as FtsZ . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
2-Chloro-4’-nitrobenzophenone interacts with its targets through a series of biochemical reactions. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-Chloro-4’-nitrobenzophenone to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The compound affects the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2-Chloro-4’-nitrobenzophenone to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Result of Action
The action of 2-Chloro-4’-nitrobenzophenone results in the disruption of bacterial cell division, thereby inhibiting the growth of bacteria . This makes it a potential candidate for the development of new antibacterial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-nitrobenzophenone. For example, the compound’s degradation and its interaction with targets can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound is a common chlorinated nitrophenol pollutant, and its environmental fate is of great concern .
Biochemische Analyse
Biochemical Properties
2-Chloro-4’-nitrobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monooxygenases, which catalyze the conversion of 2-Chloro-4’-nitrobenzophenone to other compounds. This interaction is crucial for the degradation and metabolism of 2-Chloro-4’-nitrobenzophenone in biological systems. Additionally, 2-Chloro-4’-nitrobenzophenone can interact with dioxygenases, leading to the cleavage of aromatic rings and further breakdown of the compound .
Cellular Effects
2-Chloro-4’-nitrobenzophenone has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2-Chloro-4’-nitrobenzophenone can lead to changes in the expression of genes involved in detoxification and stress response. Moreover, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4’-nitrobenzophenone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 2-Chloro-4’-nitrobenzophenone can inhibit the activity of certain monooxygenases, preventing the conversion of substrates into products. Additionally, it can activate dioxygenases, facilitating the breakdown of aromatic compounds. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4’-nitrobenzophenone can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4’-nitrobenzophenone can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cells, depending on their concentration and the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Chloro-4’-nitrobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects. For instance, high doses of 2-Chloro-4’-nitrobenzophenone can lead to oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
2-Chloro-4’-nitrobenzophenone is involved in several metabolic pathways. It interacts with enzymes such as monooxygenases and dioxygenases, which facilitate its breakdown and conversion into other compounds. These metabolic pathways are essential for the detoxification and elimination of 2-Chloro-4’-nitrobenzophenone from biological systems. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-4’-nitrobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The localization and accumulation of 2-Chloro-4’-nitrobenzophenone can impact its activity and function, as well as its potential toxicity .
Subcellular Localization
2-Chloro-4’-nitrobenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHOYTXNCOKBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356609 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77778-73-5 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)

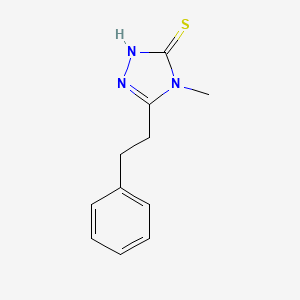

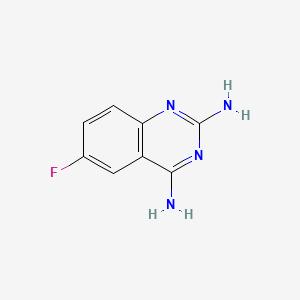
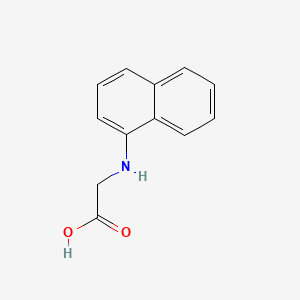

![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)
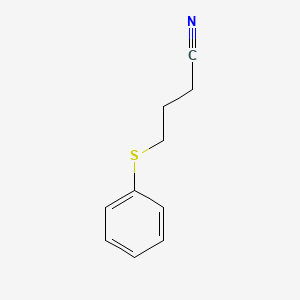

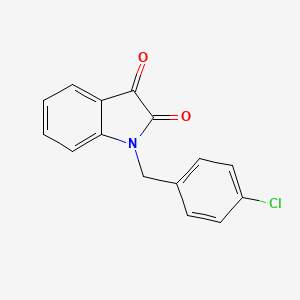
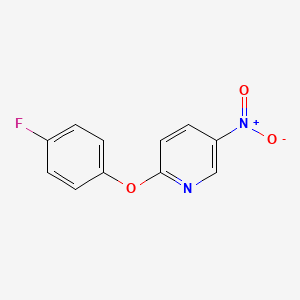
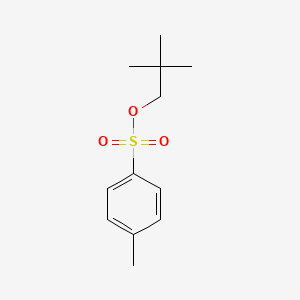
![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
